molecular formula C8H18Cl2N2O2 B1376600 2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride CAS No. 170305-19-8

2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride

Cat. No. B1376600
CAS RN: 170305-19-8
M. Wt: 245.14 g/mol
InChI Key: OEKHEURLQQPTND-UHFFFAOYSA-N
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Description

“2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 170305-19-8 . It has a molecular weight of 245.15 and its IUPAC name is 3-(1-piperidinyl)alanine dihydrochloride . This compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O2.2ClH/c9-7(8(11)12)6-10-4-2-1-3-5-10;;/h7H,1-6,9H2,(H,11,12);2*1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point range of 147-152 degrees Celsius . It is a powder in physical form .

Scientific Research Applications

Synthetic Routes and Molecular Modifications

  • A study by Holzgrabe and Heller (2003) presents a synthetic route to compounds with muscarinic M2-receptor affinity, utilizing pipecolic acid, phthalic anhydride, and 3-amino-2-chloropyridine. This highlights the use of piperidine derivatives in creating compounds with potential receptor affinity (Holzgrabe & Heller, 2003).

Anticancer Applications

  • A compound related to 2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride has been investigated for its potential in treating cancer, as mentioned in research focusing on Aurora kinase inhibitors (ロバート ヘンリー,ジェームズ, 2006).

Cytotoxicity and Enzyme Inhibition

  • Elif Unluer and colleagues (2016) studied the cytotoxicity and carbonic anhydrase inhibitory activities of compounds with piperidine moiety. This indicates the potential of piperidine-based compounds in biological activity studies (Elif Unluer et al., 2016).

Crystallographic Applications

  • Yan and Khoo (2005) explored the crystallographic aspects of 3-(piperidin-1-yl)propionic acid, a closely related compound, in forming adducts with triphenyltin chloride, revealing insights into molecular interactions and structures (Yan & Khoo, 2005).

Synthesis of Biologically Active Substances

  • The synthesis of biologically active substances containing pyridine or piperidine fragments, such as antibiotics and antiallergic drugs, was reported by Shilin, Voitenko, and Nechai (2019). This emphasizes the role of piperidine derivatives in pharmaceutical synthesis (Shilin, Voitenko, & Nechai, 2019).

Antimicrobial Activity

  • Research by Patel, Agravat, and Shaikh (2011) on new pyridine derivatives, including those with piperidine components, revealed variable and modest antimicrobial activity against certain bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

2-amino-3-piperidin-1-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c9-7(8(11)12)6-10-4-2-1-3-5-10;;/h7H,1-6,9H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKHEURLQQPTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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